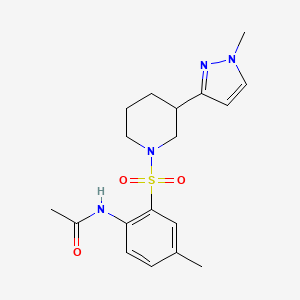
N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . It also contains a 1-methyl-1H-pyrazol-3-yl moiety, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction , NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Antibacterial Applications
The compound’s structure suggests potential antibacterial properties due to the presence of the pyrazole moiety. Pyrazole derivatives have been widely studied for their antibacterial efficacy. They can act on various bacterial strains by interfering with the bacterial cell wall synthesis or protein synthesis. This compound could be synthesized and tested against a range of Gram-positive and Gram-negative bacteria to evaluate its potential as a new class of antibacterial agents .
Anticancer Activity
Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in our compound, have shown promise in anticancer research. They can function as kinase inhibitors and have the potential to disrupt cancer cell signaling pathways. Research could focus on synthesizing derivatives of this compound and screening them for activity against various cancer cell lines .
Antioxidant Properties
The pyrazole core of the compound is known to exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which is a precursor to many chronic diseases. This compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic effects. This compound could be part of studies aiming to develop new medications for the treatment of chronic inflammatory diseases and pain management .
Antiviral Potential
The structural features of this compound, particularly the presence of a pyrazole ring, suggest possible antiviral activity. It could be synthesized and tested against various RNA and DNA viruses to explore its efficacy as an antiviral agent .
Neuroprotective Effects
Compounds with pyrazole structures have been associated with neuroprotective effects. This compound could be researched for its potential to protect neuronal cells against neurotoxicity and neurodegenerative diseases .
Metabolic Disease Modulation
Given the broad pharmacological activities of pyrazole derivatives, this compound could be investigated for its role in modulating metabolic diseases such as diabetes and obesity. It could influence metabolic pathways and insulin signaling .
Chemical Sensing and Detection
The compound’s structure could allow it to bind selectively to certain ions or molecules, making it useful in the development of sensors for detecting specific chemicals or biological markers .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-methyl-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-6-7-17(19-14(2)23)18(11-13)26(24,25)22-9-4-5-15(12-22)16-8-10-21(3)20-16/h6-8,10-11,15H,4-5,9,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSCRBBJPWNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

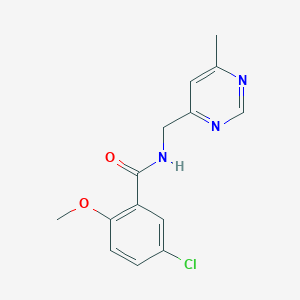
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

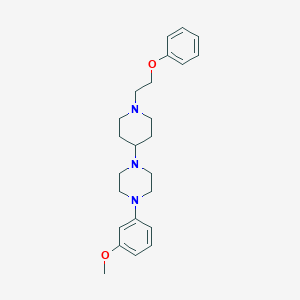

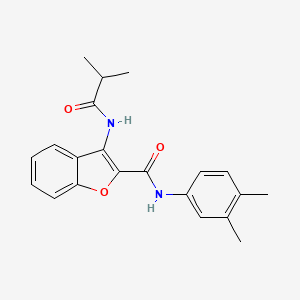
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)


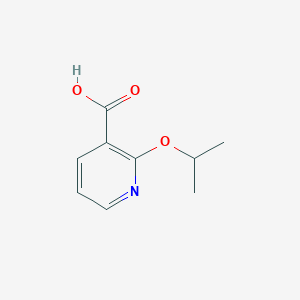
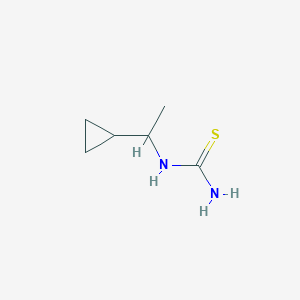
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)